molecular formula C12H9ClO3S B1596929 3-[(4-Chlorobenzyl)oxy]-2-thiophenecarboxylic acid CAS No. 339009-58-4

3-[(4-Chlorobenzyl)oxy]-2-thiophenecarboxylic acid

Cat. No. B1596929
M. Wt: 268.72 g/mol
InChI Key: PYVFVAJZMRXLTE-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular weight of “3-[(4-Chlorobenzyl)oxy]-2-thiophenecarboxylic acid” is 268.72 g/mol . The compound contains elements such as carbon, hydrogen, chlorine, oxygen, and sulfur .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-[(4-Chlorobenzyl)oxy]-2-thiophenecarboxylic acid” are not well-documented .

Scientific Research Applications

Synthesis Methods

Research has explored various methods for synthesizing thiophenecarboxylic acids and derivatives. For example, Khusnutdinov et al. (2004) described a method for synthesizing thiophenecarboxylic acid derivatives using catalysts like Fe(acac)3, VO(acac)2, and Mo(CO)6, achieving yields between 44-85% (Khusnutdinov et al., 2004). Similarly, Iitsuka et al. (2013) achieved regioselective C3-alkenylation of thiophene-2-carboxylic acids through a rhodium/silver-catalyzed oxidative coupling process (Iitsuka et al., 2013).

Polymer Synthesis

Thiophene derivatives have been used in polymer synthesis. Tapia et al. (2010) synthesized novel polythiophenes bearing oligo(ethylene glycol) segments and azobenzene units, demonstrating their thermal, optical, and electrochemical properties (Tapia et al., 2010). Kang et al. (2004) also synthesized thiophene derivatives for use in electrochemical DNA sensors, highlighting their specific electrochemical characteristics (Kang et al., 2004).

Thermochemical Studies

Temprado et al. (2002) conducted a study on the enthalpies of combustion and sublimation of 2- and 3-thiophenecarboxylic acids, providing valuable thermochemical data (Temprado et al., 2002).

properties

IUPAC Name

3-[(4-chlorophenyl)methoxy]thiophene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClO3S/c13-9-3-1-8(2-4-9)7-16-10-5-6-17-11(10)12(14)15/h1-6H,7H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYVFVAJZMRXLTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1COC2=C(SC=C2)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80377368
Record name 3-[(4-Chlorophenyl)methoxy]thiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80377368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(4-Chlorobenzyl)oxy]-2-thiophenecarboxylic acid

CAS RN

339009-58-4
Record name 3-[(4-Chlorophenyl)methoxy]thiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80377368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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